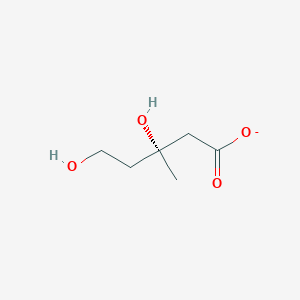

(R)-mevalonate

Vue d'ensemble

Description

(R)-mevalonate is the (R)-enantiomer of mevalonate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-mevalonic acid. It is an enantiomer of a (S)-mevalonate.

A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.

Activité Biologique

(R)-mevalonate is a key intermediate in the mevalonate pathway, which is crucial for the biosynthesis of sterols, isoprenoids, and other essential biomolecules. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Overview of the Mevalonate Pathway

The mevalonate pathway plays a vital role in cellular metabolism, particularly in the synthesis of cholesterol and other isoprenoids. It begins with acetyl-CoA and proceeds through several enzymatic steps to produce this compound, which is subsequently converted into various downstream products.

Key Steps in the Mevalonate Pathway:

- Acetyl-CoA to HMG-CoA: The condensation of two acetyl-CoA molecules forms acetoacetyl-CoA, which is then converted to HMG-CoA.

- HMG-CoA to this compound: HMG-CoA reductase catalyzes the reduction of HMG-CoA to this compound.

- Phosphorylation and Decarboxylation: this compound undergoes phosphorylation to form this compound 5-phosphate, which can be further processed into isoprenoids.

1. Role in Cancer Metabolism

Recent studies have highlighted the significance of the mevalonate pathway in cancer cell metabolism. For instance, research indicates that p53-deficient cancer cells activate this pathway to maintain mitochondrial function under metabolic stress. Inhibition of this pathway using statins has been shown to induce apoptosis selectively in these cells, demonstrating a potential therapeutic strategy for targeting specific cancer types .

2. Antimicrobial Properties

This compound has been implicated in antimicrobial activity through its role as a substrate for enzymes involved in the biosynthesis of essential lipids and sterols in pathogens. A study demonstrated that compounds mimicking this compound could inhibit mevalonate kinase, leading to cell death in leishmanial parasites by depleting ergosterol .

3. Excretion and Pharmacokinetics

In humans, the average excretion rate of this compound is approximately 1.7 µmol/24 hr, representing about 29% of the glomerular filtration rate. This pharmacokinetic profile suggests its potential utility as a biomarker for metabolic disorders related to cholesterol synthesis .

Case Study: Statin Therapy and Cancer

A multicenter clinical trial investigated the effects of statin therapy on patients with advanced cancers. The results indicated that patients receiving statins had improved outcomes compared to those who did not receive these medications, supporting the hypothesis that mevalonate pathway inhibition can slow tumor progression.

Case Study: Anti-Leishmanial Activity

Research on natural compounds resembling this compound revealed their efficacy against Leishmania donovani through competitive inhibition of mevalonate kinase. This study established a novel therapeutic approach for treating visceral leishmaniasis by targeting the mevalonate pathway .

Research Findings

Recent investigations have uncovered alternative pathways involving this compound in archaea, suggesting evolutionary significance and potential biotechnological applications. For example, studies on Thermoplasma acidophilum revealed a unique mechanism involving this compound 3-phosphate as an intermediate in its metabolic processes .

Table: Comparison of Biological Activities

| Activity Type | Description |

|---|---|

| Cancer Metabolism | Activation of mevalonate pathway supports growth under metabolic stress. |

| Antimicrobial | Inhibition of ergosterol synthesis leads to cell death in pathogens. |

| Excretion | Average human excretion rate provides insights into metabolic health. |

| Enzymatic Inhibition | Competitive inhibitors targeting mevalonate kinase show therapeutic promise. |

Applications De Recherche Scientifique

Biochemical Pathways and Metabolic Engineering

(R)-mevalonate plays a pivotal role in several metabolic pathways, particularly in the synthesis of isoprenoids. Isoprenoids are vital for numerous biological functions, including cellular signaling and membrane integrity. The mevalonate pathway is also implicated in cholesterol biosynthesis, which is critical for cell membrane structure and function.

Novel Pathways in Extremophiles

Recent studies have identified unique adaptations of the mevalonate pathway in extremophiles, such as Thermoplasma acidophilum. This organism utilizes a novel mevalonate pathway involving specific enzymes that phosphorylate mevalonate at different positions to yield unique metabolites like mevalonate 3,5-bisphosphate. This adaptation may confer evolutionary advantages in extreme acidic environments .

Pharmaceutical Applications

This compound's involvement in cholesterol biosynthesis makes it a target for therapeutic interventions in various diseases, particularly cardiovascular diseases and cancer.

Cancer Therapy

Research indicates that the mevalonate pathway is often upregulated in cancer cells, contributing to oncogenesis and drug resistance. Inhibitors of this pathway are being explored as potential cancer therapies to improve treatment outcomes by targeting metabolic reprogramming in tumors .

Statins and Cholesterol Management

Statins, which inhibit HMG-CoA reductase (the enzyme that catalyzes the conversion of HMG-CoA to this compound), are widely used to manage cholesterol levels and reduce cardiovascular risk. The modulation of the mevalonate pathway by statins also has implications for inflammation and cancer progression .

Industrial Biotechnology

The production of this compound through microbial fermentation processes has been a focus of industrial biotechnology research.

Bioproduction from CO2

Recent advancements have led to the development of platforms for producing this compound from CO2 using engineered microorganisms. This approach not only provides a sustainable method for producing valuable compounds but also contributes to carbon capture efforts .

Applications in Flavor and Fragrance Industries

This compound serves as a precursor for the biosynthesis of various flavor and fragrance compounds. Its derivatives are utilized in the production of terpenes and other aromatic compounds that are essential in food and cosmetic industries.

Case Studies

Analyse Des Réactions Chimiques

Production of (R)-Mevalonate

- From Acetyl-CoA : this compound is synthesized via the condensation of three acetyl-CoA molecules. This process begins with acetyl-CoA condensing with another acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase . Acetoacetyl-CoA then condenses with another acetyl-CoA molecule to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), facilitated by HMG-CoA synthase . HMG-CoA is then reduced to this compound by HMG-CoA reductase, using NADPH as a reducing agent . This reduction step is crucial and is often the rate-limiting step in cholesterol synthesis .

Phosphorylation

- This compound-5-phosphate : In the classical mevalonate pathway, this compound is phosphorylated at the 5-OH position by mevalonate-5-kinase, yielding this compound 5-phosphate .

- This compound-3-phosphate : this compound can also be phosphorylated at the 3-OH position by mevalonate-3-kinase to produce this compound 3-phosphate .

- Mevalonate-5-pyrophosphate : Mevalonate-5-phosphate is further phosphorylated by phosphomevalonate kinase to yield mevalonate-5-pyrophosphate .

Decarboxylation

- Production of Isopentenyl Pyrophosphate (IPP) : Mevalonate-5-pyrophosphate is decarboxylated by mevalonate-5-pyrophosphate decarboxylase to produce isopentenyl pyrophosphate (IPP), a key building block for isoprenoids . In some archaea, mevalonate 5-phosphate is decarboxylated to isopentenyl phosphate (IP) . In extreme acidophiles, this decarboxylation is carried out in two separate steps, involving mevalonate 3,5-bisphosphate decarboxylase, which produces isopentenyl phosphate .

Isomerization

- Conversion to Dimethylallyl Pyrophosphate (DMAPP) : Isopentenyl pyrophosphate is isomerized to dimethylallyl pyrophosphate by isopentenyl pyrophosphate isomerase .

Mevalonate Pathway Enzymes and Reactions

Role in Acidophiles

- Adaptation in Acidic Environments : Extreme acidophiles, which thrive in environments with pH values near zero, have adapted the mevalonate pathway to sustain life . This adaptation involves a novel decarboxylation process where mevalonate 3,5-bisphosphate decarboxylase produces isopentenyl phosphate . At low pH, mevalonate 5-phosphate can lose its ability to convert to IP but continues to decarboxylate mevalonate 3,5-bisphosphate .

Detection and Quantification

- Gas Chromatography : Gas chromatography is used to detect and quantify isoprenol production from mevalonate .

- Spectrophotometric Assay : Spectrophotometric assays are utilized to measure the catalytic activities of mevalonate kinases by monitoring the rate of NADH disappearance, which is coupled to ADP formation .

Mevalonate in Health and Disease

- Cholesterol Synthesis : Mevalonate is a key intermediate in cholesterol synthesis .

- Peptidoglycan Synthesis : Mevalonate is required for peptidoglycan synthesis in Listeria monocytogenes .

- Ubiquinone Production : The mevalonate pathway provides ubiquinone, which is essential for pyrimidine biosynthesis in cancer cells .

- Immuno-Oncology : Mevalonate metabolism is affected by metabolic reprogramming during immune cell activation and differentiation, influencing cholesterol synthesis and isoprenoid production .

- Urinary Excretion : this compound is excreted in human and rat urine .

Propriétés

Numéro CAS |

1192-42-3 |

|---|---|

Formule moléculaire |

C5H8O3 |

Poids moléculaire |

116.11 g/mol |

Nom IUPAC |

3-hydroxy-3-methyloxolan-2-one |

InChI |

InChI=1S/C5H8O3/c1-5(7)2-3-8-4(5)6/h7H,2-3H2,1H3 |

Clé InChI |

XVQNGICOIZBDTJ-UHFFFAOYSA-N |

SMILES |

CC(CCO)(CC(=O)[O-])O |

SMILES isomérique |

C[C@@](CCO)(CC(=O)[O-])O |

SMILES canonique |

CC1(CCOC1=O)O |

Color/Form |

Oily liquid |

Key on ui other cas no. |

150-97-0 |

Solubilité |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. In water, 6.0X10+4 mg/L at 25 °C (est) |

Synonymes |

Acid, Mevalonic Mevalonate Mevalonic Acid |

Pression de vapeur |

1.7X10-3 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.